molecular formula C9H13NOS B8744333 5-(Diethylamino)thiophene-2-carbaldehyde CAS No. 51082-93-0

5-(Diethylamino)thiophene-2-carbaldehyde

Cat. No.: B8744333
CAS No.: 51082-93-0
M. Wt: 183.27 g/mol
InChI Key: IJXNNFZFKQMSPR-UHFFFAOYSA-N
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Description

5-(Diethylamino)thiophene-2-carbaldehyde is a thiophene-based aldehyde featuring a diethylamino substituent at the 5-position of the heteroaromatic ring. This electron-donating group enhances the compound’s electronic properties, making it valuable in organic synthesis, particularly in the development of fluorescent probes, optoelectronic materials, and pharmaceutical intermediates . Its structural analogs vary in substituent type (e.g., alkyl, aryl, halogen, amino derivatives), which directly influence reactivity, solubility, and spectral characteristics.

Properties

CAS No.

51082-93-0

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

5-(diethylamino)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H13NOS/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3

InChI Key

IJXNNFZFKQMSPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(S1)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

5-(Diethylamino)thiophene-2-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various reactions, including:

  • Condensation Reactions : The aldehyde group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
  • Functionalization : The compound can be modified to introduce other functional groups, enhancing its reactivity and utility in synthesizing pharmaceuticals.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further drug development.

Material Science

The electronic properties of this compound make it suitable for applications in material science:

  • Dye-Sensitized Solar Cells : Its ability to absorb light and facilitate electron transfer positions it as a potential material for improving the efficiency of solar cells.
  • Organic Light Emitting Diodes (OLEDs) : The compound's fluorescence properties can be harnessed in the development of OLEDs, contributing to advancements in display technologies.

Data Tables

The following table summarizes key applications and findings related to this compound:

Application AreaKey FindingsReferences
Organic SynthesisUsed as a precursor for complex organic molecules
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityPotential anticancer agent
Material SciencePromising candidate for solar cells and OLEDs

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, with an effectiveness comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Development

In another investigation, derivatives of this compound were synthesized and tested for their anticancer properties. The results demonstrated that certain modifications enhanced the cytotoxicity against cancer cell lines, suggesting pathways for further drug development focused on cancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent(s) Key Properties/Applications Reference
5-(Dimethylamino)thiophene-2-carbaldehyde Dimethylamino (-N(CH₃)₂) Similar electron-donating effect; used in dye synthesis. Lower steric hindrance vs. diethyl.
5-(Diphenylamino)thiophene-2-carbaldehyde Diphenylamino (-N(C₆H₅)₂) Stronger electron-donating effect; UV/Vis λmax ~655–675 nm (applications in OLEDs)
5-(4-Chlorophenyl)thiophene-2-carbaldehyde 4-Chlorophenyl Electron-withdrawing Cl group; lower yield (25%) in synthesis vs. diethylamino analog
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Dibromothiophene Halogenated derivative; used in cross-coupling reactions (e.g., Suzuki, Stille)
5-Hexylthiophene-2-carbaldehyde Hexyl (-C₆H₁₃) Alkyl chain improves solubility in non-polar solvents; m.p. ~124–126°C

Spectral and Electronic Properties

  • UV/Vis Absorption: Diphenylamino-substituted compounds exhibit red-shifted absorption (λmax ~655–675 nm) due to extended π-conjugation, compared to diethylamino analogs (λmax expected ~450–500 nm) . Brominated derivatives show blue-shifted absorption due to electron-withdrawing effects .
  • NMR and IR Data: Diethylamino group: ¹H-NMR signals at δ ~3.3–3.5 ppm (CH₂), δ ~1.1–1.3 ppm (CH₃) . Diphenylamino group: Aromatic protons appear at δ ~6.9–7.4 ppm in ¹H-NMR .

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the generation of the Vilsmeier reagent, typically by combining N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) . The electrophilic chloroiminium ion formed selectively targets the electron-rich 2-position of 5-diethylaminothiophene, yielding the aldehyde after hydrolysis.

Example Procedure (adapted from):

  • POCl₃ (1.83 g) is added dropwise to DMF (15 mL) at 0°C under nitrogen.

  • 5-Diethylaminothiophene (500 mg) is introduced, and the mixture is stirred at 50°C for 4–6 hours.

  • The crude product is quenched with ice-cold water, neutralized, and extracted with ethyl acetate.

  • Purification via silica gel chromatography affords the aldehyde in 72–81% yield .

Optimization Insights

  • Temperature Control : Maintaining 0°C during reagent addition prevents side reactions.

  • Solvent Choice : Anhydrous DMF ensures reagent stability, while toluene or THF may be used for solubility adjustments.

  • Electron-Donating Effects : The diethylamino group enhances ring electron density, accelerating formylation at the 2-position.

Palladium-Catalyzed Amination of 5-Bromothiophene-2-carbaldehyde

Transition metal-catalyzed cross-coupling offers a modular approach to installing the diethylamino group on pre-functionalized thiophene aldehydes.

Buchwald-Hartwig Amination

This method replaces a bromine atom at the 5-position of thiophene-2-carbaldehyde with diethylamine using a palladium catalyst.

Protocol (derived from):

  • 5-Bromothiophene-2-carbaldehyde (1.0 equiv), diethylamine (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are combined in toluene.

  • The mixture is heated to 100–120°C for 12–24 hours under inert conditions.

  • After cooling, the product is isolated via aqueous workup and column chromatography, yielding 65–78% .

Critical Parameters

  • Ligand Selection : Bulky phosphine ligands (e.g., Xantphos) improve catalytic activity by stabilizing the Pd center.

  • Base Influence : Tertiary amines like n-Bu₃N facilitate deprotonation, enhancing reaction rates.

Reductive Alkylation of 5-Aminothiophene-2-carbaldehyde

This two-step strategy involves synthesizing 5-aminothiophene-2-carbaldehyde followed by alkylation with ethyl groups.

Step 1: Nitro Reduction

5-Nitrothiophene-2-carbaldehyde is reduced to the amine using H₂/Pd-C or SnCl₂/HCl .

  • Yield : 85–90% after purification.

Step 2: Diethylation

The amine undergoes alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃) or via reductive amination with acetaldehyde and NaBH₃CN .

  • Solvent : DMF or THF at 60–80°C.

  • Yield : 70–75%.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Range
Vilsmeier-HaackHigh regioselectivity; minimal byproductsRequires POCl₃ handling72–81%
Buchwald-HartwigModular; tolerates diverse aminesHigh catalyst loading65–78%
Reductive AlkylationStepwise control over substitutionMulti-step process; lower overall yield70–75%

Q & A

Basic: What are the recommended synthetic routes for 5-(diethylamino)thiophene-2-carbaldehyde?

Methodological Answer:
The synthesis of this compound can be approached via nucleophilic substitution or cross-coupling reactions . A plausible route involves:

Thiophene ring functionalization : Introduce the diethylamino group at the 5-position of thiophene using a Buchwald-Hartwig amination or Ullmann coupling with diethylamine and a halogenated thiophene precursor (e.g., 5-bromothiophene) .

Aldehyde introduction : Perform formylation at the 2-position via the Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct oxidation of a methyl group (if present) using MnO₂ or SeO₂ .
Key considerations : Optimize reaction temperature (80–120°C for amination) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Basic: How should researchers characterize the structure of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : Look for characteristic signals:
    • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; thiophene protons at δ 6.5–7.5 ppm; diethylamino –CH₂– at δ 2.5–3.5 ppm .
    • ¹³C NMR : Aldehyde carbon at δ 185–190 ppm; thiophene carbons at δ 120–140 ppm .
  • FTIR : Strong C=O stretch at ~1680 cm⁻¹ and C–N stretch at ~1250 cm⁻¹ .
  • Mass Spectrometry (EI/ESI) : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers design experiments to study the compound’s electronic properties for optoelectronic applications?

Methodological Answer:

UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima in solvents of varying polarity to assess solvatochromism. Compare with DFT-calculated HOMO-LUMO gaps .

Cyclic voltammetry : Determine redox potentials (e.g., oxidation of the diethylamino group) in anhydrous acetonitrile using a Ag/AgCl reference electrode .

DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution and dipole moments, which influence photovoltaic efficiency .
Note : For device integration (e.g., organic solar cells), blend with electron-accepting polymers like PCBM and test under AM 1.5G illumination .

Advanced: How to address contradictory reactivity data in nucleophilic additions to the aldehyde group?

Methodological Answer:
Contradictions may arise from steric hindrance (diethylamino group) or electronic effects. Mitigate via:

Kinetic vs. thermodynamic control : Vary temperature (e.g., low temps favor kinetic products in aldol reactions) .

Protecting groups : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol/H⁺) to prevent undesired side reactions during substitutions .

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance selectivity .
Case study : Chloromethylation of analogous aldehydes required ZnCl₂ catalysis to suppress oligomerization .

Advanced: What strategies optimize the compound’s solubility and stability for biological assays?

Methodological Answer:

Solubility enhancement :

  • Use co-solvents (DMSO:water mixtures ≤5% v/v) .
  • Derivatize the aldehyde to a Schiff base (e.g., with hydrazines) for improved aqueous stability .

Stability testing :

  • Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
  • Protect from light (due to thiophene’s photosensitivity) using amber vials .

Advanced: How to validate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding affinity (KD) in real-time .

Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on the aldehyde’s hydrogen-bonding potential .

Enzymatic assays : Test inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates and compare with control aldehydes .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to the compound’s irritant properties .
  • Ventilation : Use a fume hood to avoid inhalation of aldehyde vapors .
  • Spill management : Neutralize with sodium bisulfite (for aldehyde deactivation) and absorb with vermiculite .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized diethylamino groups or thiophene ring defects) .

Variable temperature NMR : Heat samples to 50–60°C to eliminate rotational isomers complicating spectra .

Isotopic labeling : Synthesize ¹³C-labeled aldehyde to confirm peak assignments .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

  • Organic electronics : Acts as a donor-acceptor (D-A) building block in conjugated polymers for solar cells .
  • Fluorescent probes : The diethylamino group enhances two-photon absorption, enabling deep-tissue imaging (e.g., NIR-II excitation) .
  • Coordination chemistry : The aldehyde and sulfur atoms can bind metal ions (e.g., Cu²⁺) for sensor development .

Advanced: How to analyze competing reaction pathways in the presence of multiple functional groups?

Methodological Answer:

Competition experiments : Compare reaction rates of the aldehyde vs. diethylamino group under identical conditions (e.g., in nucleophilic additions) .

In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Computational modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

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